N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE is a complex organic compound that features both benzimidazole and pyrazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Properties
Molecular Formula |
C21H20ClN5O |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C21H20ClN5O/c1-13-16(21(27-26-13)14-6-8-15(22)9-7-14)12-20(28)23-11-10-19-24-17-4-2-3-5-18(17)25-19/h2-9H,10-12H2,1H3,(H,23,28)(H,24,25)(H,26,27) |
InChI Key |
GOZFINBBLRXWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents include acids, bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesisers, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Common reagents include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and solvents (e.g., ethanol, methanol). Reaction conditions vary but often involve specific temperatures, pressures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole and pyrazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, known for their antiparasitic activities.
Pyrazole Derivatives: Compounds such as celecoxib, used as anti-inflammatory agents.
Uniqueness
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE is unique due to its combined benzimidazole and pyrazole structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound consists of a benzimidazole moiety linked to a pyrazole derivative, which is known to contribute to various biological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 12.50 |
| Compound C | SF-268 | 42.30 |
These results suggest that the benzimidazole and pyrazole components may synergistically enhance anticancer activity.
Antimicrobial Activity
The antimicrobial properties of benzimidazole-pyrazole hybrids have been extensively studied. For example, compounds derived from this class have demonstrated activity against both Gram-positive and Gram-negative bacteria:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 8 |
| Compound E | Escherichia coli | 50 |
| Compound F | Pseudomonas aeruginosa | 50 |
The mechanisms of action often involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Study 1: Anticancer Efficacy
In a study conducted by Xia et al., the compound was tested against various cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant apoptosis-inducing properties, particularly in the A549 lung cancer cell line.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. The study found that certain derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than traditional antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Some derivatives have been shown to inhibit Aurora-A kinase, which is crucial for cancer cell proliferation.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their division and growth.
- Membrane Disruption : Its antimicrobial properties are likely due to the ability to disrupt bacterial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
